Methyl 2,5-difluoro-4-iodo-3-methylbenzoate
Overview
Description
“Methyl 2,5-difluoro-4-iodo-3-methylbenzoate” is a chemical compound with the molecular formula C9H7F2IO2 and a molecular weight of 312.05 . It is used for research purposes .
Molecular Structure Analysis
The molecular structure of “this compound” is represented by the SMILES stringCC1=C(C(=CC(=C1I)F)C(=O)OC)F
. This indicates that the compound contains a benzene ring with iodine (I), fluorine (F), and a methyl ester group attached to it . Physical And Chemical Properties Analysis
“this compound” is a solid at room temperature . Other physical and chemical properties such as melting point, boiling point, and density were not found in the sources I accessed.Scientific Research Applications
Metallation and Regiocontrol
Methyl 2,6-difluoro-4-(pivaloylamino)benzoate and related compounds have been synthesized, illustrating the influence of fluorine on regiocontrol during the synthesis of 4-methoxycarbonyl derivatives. The regiocontrol of metallation, directed by fluorine rather than by the amide substituent, showcases the strategic use of fluorine's electronic effects in complex molecule synthesis (Thornton & Jarman, 1990).
Synthesis of Aromatic Constituents
The synthesis of aromatic constituents for calichemicin antibiotics demonstrates the role of similar compounds in the preparation of complex molecular structures, important for the development of potent bioactive compounds (Laak & Scharf, 1989).
Ionization and Thermodynamics
Research on the ionization of difluorobenzoic acids in water, including 2,5-difluoro analogs, contributes to understanding the thermodynamic properties of such compounds. This information is crucial for predicting the behavior of fluorinated compounds in various solvents, impacting their application in pharmaceuticals and material science (Strong, Brummel, & Lindower, 1987).
Difluoromethylation Processes
The safe and practical difluoromethylation of methyl 4-hydroxy-3-iodobenzoate on a multikilogram scale underlines the industrial applicability of fluorinated compounds in creating compounds with enhanced chemical properties, such as stability and reactivity (Sperry & Sutherland, 2011).
Electrochemical Fluorination
Electrochemical fluorination techniques have been applied to the synthesis of fluorinated oxazolines, showcasing the role of fluorinated intermediates in the synthesis of heterocyclic compounds. This highlights the importance of fluorinated compounds in the development of novel materials and pharmaceuticals (Riyadh, Ishii, & Fuchigami, 2002).
Properties
IUPAC Name |
methyl 2,5-difluoro-4-iodo-3-methylbenzoate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7F2IO2/c1-4-7(11)5(9(13)14-2)3-6(10)8(4)12/h3H,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MMIBPPYLNMFCIY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC(=C1I)F)C(=O)OC)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7F2IO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.05 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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